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Compound of Interest

Compound Name: 4-Iodoisoquinolin-1-amine

Cat. No.: B1300164 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of regioisomers is a critical challenge in synthetic chemistry and

drug development. Isoquinolin-1-amine and its derivatives are prevalent scaffolds in medicinal

chemistry, and the precise placement of substituents dramatically influences their biological

activity and pharmacokinetic properties. This guide provides a comparative analysis of the key

spectroscopic features of 4-iodoisoquinolin-1-amine and its regioisomers (5-iodo, 6-iodo, 7-

iodo, and 8-iodo), offering a framework for their differentiation using standard analytical

techniques. While complete experimental data for all isomers is not uniformly available in the

literature, this guide combines known data for 4-iodoisoquinolin-1-amine with predicted

spectroscopic characteristics for its regioisomers based on established principles and data from

analogous structures.

Data Presentation
The following tables summarize the key expected quantitative data from Mass Spectrometry

(MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry (MS) Data Summary

All regioisomers share the same molecular formula (C₉H₇IN₂) and thus the same exact mass.

Differentiation relies on subtle differences in fragmentation patterns, although these may be

minimal. The primary fragments are expected from the loss of iodine and subsequent

rearrangements.
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Compound Molecular Formula Exact Mass (Da)
Key Expected
Fragments (m/z)

4-Iodoisoquinolin-1-

amine
C₉H₇IN₂ 269.9654

270 [M]⁺, 143 [M-I]⁺,

127 [I]⁺

5-Iodoisoquinolin-1-

amine
C₉H₇IN₂ 269.9654

270 [M]⁺, 143 [M-I]⁺,

127 [I]⁺

6-Iodoisoquinolin-1-

amine
C₉H₇IN₂ 269.9654

270 [M]⁺, 143 [M-I]⁺,

127 [I]⁺

7-Iodoisoquinolin-1-

amine
C₉H₇IN₂ 269.9654

270 [M]⁺, 143 [M-I]⁺,

127 [I]⁺

8-Iodoisoquinolin-1-

amine
C₉H₇IN₂ 269.9654

270 [M]⁺, 143 [M-I]⁺,

127 [I]⁺

Table 2: Infrared (IR) Spectroscopy Data Summary

The IR spectra of all isomers are expected to be very similar, dominated by the amine and

aromatic functionalities. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be

observable.

Compound
N-H Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

C-N Stretch
(cm⁻¹)

C-I Stretch
(cm⁻¹)

All Regioisomers

~3450-3300 (two

bands,

asymm/symm)

~1620-1580 ~1300-1250 ~600-500

Table 3: ¹H NMR Spectroscopy Data Summary (Predicted, in DMSO-d₆)

The proton NMR spectrum is the most powerful tool for distinguishing these regioisomers. The

chemical shifts and coupling patterns of the aromatic protons are uniquely influenced by the

positions of the electron-donating amine group and the electronegative iodine atom. Data for 4-
iodoisoquinolin-1-amine is based on available spectra, while others are predicted based on

substituent effects.[1]
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Compo
und

H-3 (s) H-4 H-5 H-6 H-7 H-8
NH₂ (br
s)

4-

Iodoisoq

uinolin-1-

amine

~7.8-7.9 - ~8.1 (d) ~7.6 (t) ~7.8 (t) ~7.9 (d) ~6.5-7.0

5-

Iodoisoq

uinolin-1-

amine

~7.0 (d) ~7.5 (d) - ~7.9 (d) ~7.2 (t) ~8.0 (d) ~6.5-7.0

6-

Iodoisoq

uinolin-1-

amine

~7.1 (d) ~7.6 (d) ~8.2 (d) - ~7.9 (dd) ~8.5 (d) ~6.5-7.0

7-

Iodoisoq

uinolin-1-

amine

~7.1 (d) ~7.7 (d) ~8.0 (d) ~7.5 (dd) - ~8.4 (d) ~6.5-7.0

8-

Iodoisoq

uinolin-1-

amine

~7.1 (d) ~7.6 (d) ~7.8 (d) ~7.3 (t) ~7.7 (dd) - ~6.5-7.0

Note: d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. J-

couplings are expected to be in the range of 7-9 Hz for ortho coupling and 1-2 Hz for meta

coupling.

Table 4: ¹³C NMR Spectroscopy Data Summary (Predicted, in DMSO-d₆)

Carbon NMR provides complementary information, particularly the distinct chemical shift of the

carbon atom directly bonded to iodine (C-I), which typically appears at a lower field (90-100

ppm).
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Com
poun
d

C-1 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a C-I

4-

Iodois

oquin

olin-

1-

amine

~155 ~110 - ~138 ~129 ~125 ~130 ~122 ~128
C-4

(~95)

5-

Iodois

oquin

olin-

1-

amine

~154 ~112 ~120 ~139 - ~135 ~128 ~127 ~126
C-5

(~92)

6-

Iodois

oquin

olin-

1-

amine

~155 ~111 ~121 ~137 ~128 - ~138 ~120 ~129
C-6

(~94)

7-

Iodois

oquin

olin-

1-

amine

~154 ~111 ~121 ~138 ~124 ~132 - ~129 ~127
C-7

(~93)

8-

Iodois

oquin

olin-

1-

amine

~154 ~111 ~121 ~138 ~122 ~127 ~135 - ~130
C-8

(~98)
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for iodo-

substituted heterocyclic amines.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Acquisition:

Acquire spectra at a constant temperature (e.g., 300 K).[3]

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

[2]

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire spectra using a proton-decoupled pulse program.

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.5 ppm).[2]

Typical parameters: spectral width of 220-240 ppm, 512-2048 scans, relaxation delay of 2

seconds.

Data Representation: Report chemical shifts (δ) in parts per million (ppm). For ¹H NMR,

report multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), integration, and coupling

constants (J) in Hertz (Hz).[2]

2. Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight

(TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.[2]

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Acquisition:

Infuse the sample solution into the ESI source.

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Obtain a high-resolution mass measurement to confirm the elemental composition.

For fragmentation studies (MS/MS), induce collision-induced dissociation (CID) on the

isolated parent ion. Note that deiodination can sometimes occur in the ESI source.[4]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory.[5]

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.[6]

Apply pressure using the clamp to ensure good contact between the sample and the

crystal.[6]

Acquisition:

Collect a background spectrum of the empty ATR crystal first.[6]

Collect the sample spectrum, typically over a range of 4000–400 cm⁻¹.[6]

Perform 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
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Data Representation: Report the frequencies of significant absorption bands in

wavenumbers (cm⁻¹).

Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic identification of an

unknown iodoisoquinolin-1-amine regioisomer.

Unknown Iodoisoquinolin-1-amine Isomer

Acquire HRMS Acquire 1D/2D NMR (1H, 13C, COSY)Acquire FTIR

Confirm Mass (C9H7IN2)?

Analyze 1H NMR Splitting Patterns & 13C Shift of C-I

Confirm Functional Groups (NH2, Aromatic)?

Yes

Structure Incorrect

No

Yes

No

Isomer 4-Iodo

H-3 is singlet

Isomer 5-Iodo

Unique H-6/H-8

Isomer 6-Iodo

Unique H-5/H-7

Isomer 7-Iodo

Unique H-6/H-8

Isomer 8-Iodo

Unique H-5/H-7

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic identification of iodoisoquinolin-1-amine

regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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